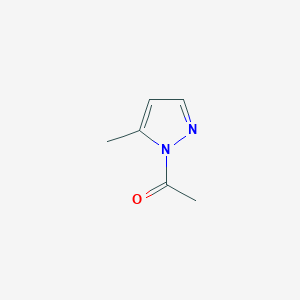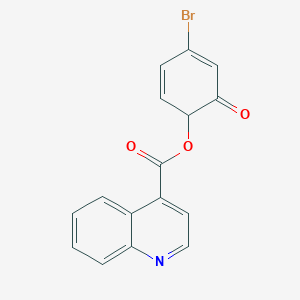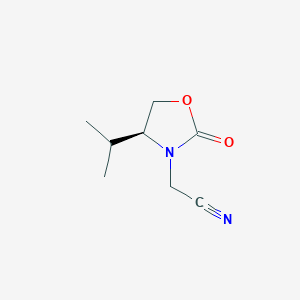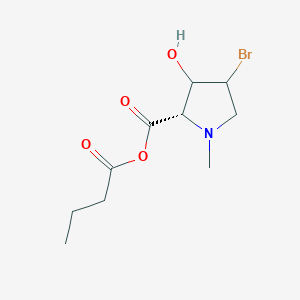
4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a hydroxy group, a methylisoxazole ring, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide typically involves the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide (sulfamethoxazole) with 2-hydroxy-3-methoxybenzaldehyde . The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine.
科学的研究の応用
4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
作用機序
The mechanism of action of 4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The hydroxy and methylisoxazole groups may also contribute to the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
Sulfamethoxazole: A closely related compound with similar structural features and biological activity.
4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another analog with slight variations in the isoxazole ring structure.
Uniqueness
4-Hydroxy-N-(5-methylisoxazol-3-yl)benzenesulfonamide is unique due to the presence of both hydroxy and methylisoxazole groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and potential therapeutic uses compared to similar compounds.
特性
CAS番号 |
141233-20-7 |
|---|---|
分子式 |
C10H10N2O4S |
分子量 |
254.26 g/mol |
IUPAC名 |
4-hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O4S/c1-7-6-10(11-16-7)12-17(14,15)9-4-2-8(13)3-5-9/h2-6,13H,1H3,(H,11,12) |
InChIキー |
RLFQVIBCZPHHSW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)







![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)

![3-(5-Chloro-2-(2-((5-chloro-3-ethylbenzo[d]oxazol-2(3H)-ylidene)methyl)but-1-en-1-yl)benzo[d]oxazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B12882348.png)
![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
